N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a nanocatalyst or metal catalyst.
Functionalization: The benzoxazole core is then functionalized by introducing the hydroxy, methyl, and nitro groups through various organic reactions, including nitration and methylation.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. Catalysts such as ionic liquids and metal-organic frameworks (MOFs) are commonly used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O5/c1-12-3-8-20-17(9-12)24-22(30-20)16-6-5-15(11-19(16)26)23-21(27)14-4-7-18(25(28)29)13(2)10-14/h3-11,26H,1-2H3,(H,23,27) |
InChI Key |
PUPLLAYPQVXLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C)O |
Origin of Product |
United States |
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